Quizalofop-P-tefuryl Quizalofop-P-tefuryl
Brand Name: Vulcanchem
CAS No.: 119738-06-6
VCID: VC20823561
InChI: InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
SMILES: CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Molecular Formula: C22H21ClN2O5
Molecular Weight: 428.9 g/mol

Quizalofop-P-tefuryl

CAS No.: 119738-06-6

Cat. No.: VC20823561

Molecular Formula: C22H21ClN2O5

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Quizalofop-P-tefuryl - 119738-06-6

Specification

CAS No. 119738-06-6
Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
IUPAC Name oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
Standard InChI Key BBKDWPHJZANJGB-UHFFFAOYSA-N
SMILES CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Canonical SMILES CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Melting Point 64.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator